4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester
Description
4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester is a synthetic ester derivative featuring a benzodioxole moiety linked via an oxygen atom to a pentanoic acid methyl ester backbone with a ketone group at the 3-position. The benzodioxole group (C₇H₅O₃) contributes to the compound’s electron-rich aromatic system, while the ester and ketone functionalities influence its polarity and reactivity. Though direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., piperazine derivatives in –4 and ester-based compounds in –7) suggest plausible synthetic routes involving nucleophilic substitution or esterification under basic conditions .
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yloxy)-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-8(10(14)6-13(15)16-2)19-9-3-4-11-12(5-9)18-7-17-11/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCNZRVFGABEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)OC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester, also known as methyl 4-(1,3-benzodioxol-5-yloxy)-3-oxopentanoate, is a compound that has garnered attention due to its potential biological activities. This compound belongs to a class of chemicals that exhibit various pharmacological properties, particularly in the realms of insecticidal and anticancer activities. This article synthesizes existing research findings on the biological activities associated with this compound.
- Molecular Formula : C13H14O6
- Molecular Weight : 266.25 g/mol
- CAS Number : 1229623-65-7
Insecticidal Activity
Recent studies have highlighted the insecticidal potential of compounds related to the 1,3-benzodioxole structure. A study focused on synthesizing and evaluating the larvicidal activity of various 1,3-benzodioxole acids against Aedes aegypti, a key vector for several arboviruses including dengue and Zika virus. Among the compounds tested, those with similar structural features to 4-(benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester showed promising results:
- Larvicidal Activity : The compound demonstrated effective larvicidal properties with an LC50 value of 28.9 ± 5.6 μM and an LC90 value of 162.7 ± 26.2 μM after 24 hours of exposure. In comparison, the standard insecticide temephos had lower LC values (below 10.94 μM) indicating that while effective, the compound may require further optimization for potency in practical applications .
Anticancer Activity
The anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety have been documented in several studies. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Key findings include:
- Cytotoxicity : Many derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin. For example, one derivative showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, indicating robust anticancer activity while demonstrating non-cytotoxicity towards normal cells (IC50 > 150 µM) .
The biological activities of these compounds can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that these compounds may inhibit cell cycle progression and induce apoptosis in cancer cells via pathways involving mitochondrial proteins such as Bax and Bcl-2.
- Targeting Specific Receptors : Some derivatives have been shown to interact with cellular receptors involved in growth factor signaling pathways, such as EGFR (Epidermal Growth Factor Receptor), which plays a critical role in cancer cell proliferation .
Case Studies
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s benzodioxole group is directly attached via an oxygen atom (O-linkage), contrasting with analogs in –4, where benzodioxole is connected through a methylene bridge (CH₂-O-). This distinction impacts electronic properties:
Key Functional Groups :
Physical Properties
- Melting Points: Piperazine derivatives (as HCl salts) exhibit higher melting points (164–203°C) due to ionic interactions . The target compound, lacking a salt form, likely has a lower melting point (~100–150°C), similar to non-ionic esters like methyl 4-nitrobenzyloxybenzoate ().
- Elemental Analysis : Theoretical C/H/N percentages for the target (estimated for C₁₃H₁₄O₆: C 55.32%, H 4.96%, O 39.72%) align with experimental data for benzodioxole-containing esters (e.g., : C 59.3%, H 4.2%).
Spectroscopic Characterization
- ¹H-NMR : Benzodioxole protons resonate at δ 6.5–7.0 ppm (aromatic), while the ester methyl group appears at δ ~3.7 ppm. The 3-oxo group’s absence of protons simplifies the spectrum compared to piperazine analogs, which show complex splitting from piperazine and aryl protons .
- ¹³C-NMR: The ketone carbonyl (δ ~200 ppm) and ester carbonyl (δ ~170 ppm) are diagnostic peaks, distinct from piperazine derivatives’ tertiary carbons (δ 45–60 ppm).
Pharmacological and Industrial Relevance
- Piperazine Derivatives : Designed for CNS activity (e.g., dopamine/serotonin receptor modulation) due to their basic nitrogen centers and salt forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
